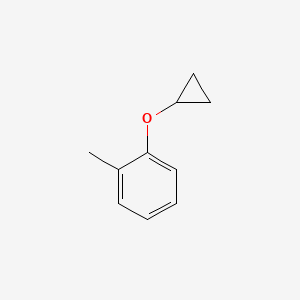

1-Cyclopropoxy-2-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-cyclopropyloxy-2-methylbenzene |

InChI |

InChI=1S/C10H12O/c1-8-4-2-3-5-10(8)11-9-6-7-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

MKXNJTUGDOKSEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropoxy 2 Methylbenzene

Regioselective Synthesis of 1-Cyclopropoxy-2-methylbenzene

Achieving regioselectivity is paramount in the synthesis of this compound to ensure the desired substitution pattern on the aromatic ring.

Control of Substitution Patterns during Aromatic Functionalization

One common approach involves the use of 2-methylphenol (o-cresol) as a starting material. The hydroxyl group of 2-methylphenol can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile in a substitution reaction with a cyclopropyl (B3062369) electrophile, such as cyclopropyl bromide or cyclopropyl tosylate. This Williamson ether synthesis-type reaction ensures the formation of the desired this compound isomer.

Recent advancements have also explored copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid, a method that demonstrates tolerance for various substitution patterns, including ortho substitution. nih.gov While this applies to sulfur analogues, the underlying principles of using boronic acids in cross-coupling reactions could be adapted for the synthesis of aryl ethers.

Directed ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic substrate. The DMG coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca This generates a lithiated intermediate that can then react with an electrophile to introduce a substituent at the desired position with high regioselectivity. baranlab.org

In the context of synthesizing this compound, a suitable starting material would possess a potent DMG. For instance, a protected hydroxyl group, such as a methoxymethyl (MOM) ether or a carbamate (B1207046), can serve as an effective DMG. baranlab.orgresearchgate.net The synthetic sequence would involve:

Protection of the hydroxyl group of 2-methylphenol.

Directed ortho-lithiation of the protected 2-methylphenol.

Quenching the resulting aryllithium species with an appropriate electrophile to introduce the cyclopropoxy group. This step, however, is not straightforward as direct introduction of a cyclopropoxy group is challenging. A more common approach is to introduce a different functional group that can be subsequently converted to the cyclopropoxy ether.

An alternative DoM strategy could involve starting with a different directing group that is later replaced or transformed. For example, a carbamate group can direct lithiation to the ortho position, and subsequent manipulation of the resulting intermediate could lead to the desired product. researchgate.net The strength of the directing group and the choice of the organolithium base are critical factors in the success of these reactions. baranlab.orguwindsor.ca

| Directed ortho-Metalation Strategies | |

| Directing Group | Description |

| O-Carbamate | A powerful directing group that can be used to achieve regioselective lithiation at the ortho position. researchgate.net |

| Methoxymethyl (MOM) ether | A common protecting group for phenols that can also function as a directing group in ortho-metalation reactions. baranlab.org |

| N,N-Diethylcarbamate | Has been shown to be an effective directing group for the ortho-lithiation of O-aryl carbamates. researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. wjpmr.comnih.gov In the synthesis of this compound, these principles can be applied to reduce waste, avoid hazardous reagents, and improve energy efficiency. wjpmr.com

One sustainable approach involves the use of catalysis. nih.gov For instance, developing catalytic methods that avoid stoichiometric amounts of reagents can significantly reduce waste. Copper-catalyzed cross-coupling reactions, as mentioned earlier for S-cyclopropylation, represent a step in this direction and could potentially be adapted for O-cyclopropylation. nih.gov

The use of greener solvents is another key aspect of sustainable synthesis. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. Research is ongoing to replace these with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. nih.govresearchgate.net For example, catalyst-free hydrolysis of glycidyl (B131873) ethers in water has been reported as an efficient method for the synthesis of glyceryl ethers, highlighting the potential of water as a green solvent in ether synthesis. researchgate.net

Microwave-assisted synthesis is another green technology that can accelerate reaction times and reduce energy consumption. mdpi.com This technique has been successfully applied to various organic transformations and could potentially be used to synthesize this compound more efficiently.

Furthermore, a focus on atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a core tenet of green chemistry. wjpmr.com Designing synthetic routes that minimize the formation of byproducts is crucial for improving atom economy.

| Green Chemistry Approaches | |

| Principle | Application in Synthesis |

| Catalysis | Development of catalytic methods, such as copper-catalyzed cross-coupling, to reduce the use of stoichiometric reagents. nih.govnih.gov |

| Greener Solvents | Utilizing environmentally benign solvents like water to replace hazardous organic solvents. nih.govresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product and minimize waste. wjpmr.com |

| Energy Efficiency | Employing techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

Chemical Reactivity and Transformation Pathways of 1 Cyclopropoxy 2 Methylbenzene

Reactivity Governed by the Cyclopropoxy Group

The cyclopropoxy group is the most reactive part of the molecule due to the inherent strain in the three-membered ring. This strain energy can be released through various ring-opening transformations.

The cyclopropane (B1198618) ring's C-C bonds are susceptible to cleavage under acidic, metallic, oxidative, or reductive conditions, leading to a variety of functionalized products. nih.gov

In the presence of acid, the ether oxygen of 1-cyclopropoxy-2-methylbenzene can be protonated, which facilitates the opening of the highly strained cyclopropane ring. stackexchange.comwikipedia.org This process is analogous to the acid-catalyzed ring-opening of epoxides. libretexts.orglibretexts.orgkhanacademy.org The reaction proceeds through a mechanism that has characteristics of both S_N1 and S_N2 pathways. stackexchange.com Following protonation, the C-C bond of the cyclopropane ring cleaves to form a stabilized carbocation intermediate. youtube.com The developing positive charge is stabilized most effectively at the most substituted carbon atom. stackexchange.com A nucleophile present in the reaction medium then attacks this electrophilic center to yield the ring-opened product. stackexchange.com The exact nature of the product depends on the nucleophile and the specific reaction conditions.

Transition metals can catalyze the cleavage of the C-C σ-bonds in cyclopropanes. chemrxiv.orgresearchgate.net A notable example is the iridium-catalyzed hydroboration of cyclopropanes, which results in the formation of β-methyl alkylboronates. chemrxiv.orgnih.gov This reaction involves the oxidative addition of a cyclopropane C-C bond to the metal center. chemrxiv.org For this transformation to be effective over competing C-H borylation, the selection of an appropriate ligand, such as t-BuQuinox, is often crucial. researchgate.netnih.gov These branched boronates are versatile synthetic intermediates that can be further derivatized through oxidation or cross-coupling reactions. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

|---|---|---|---|---|

| [Ir(OMe)(cod)]₂ / t-BuQuinox | Cyclopropanes | σ-Bond Hydroboration | β-Methyl alkylboronates | chemrxiv.orgnih.gov |

| Ni(acac)₃ | Cyclopropyl (B3062369) ketones | Ring-opening difunctionalization | γ-alkenyl/aryl silyl (B83357) enol ethers | chemrxiv.org |

| Rh/Ir catalysts | Cyclopropylamines | Hydroboration | γ-amino boronates | researchgate.net |

The cyclopropane ring can be opened through both oxidative and reductive pathways. Oxidative cleavage often proceeds via radical mechanisms. nih.gov For instance, electrochemical oxidation of arylcyclopropanes generates a radical cation, weakening the C-C bonds and leading to cleavage and 1,3-difunctionalization. nih.gov Various metal catalysts, such as those based on Ag(I) or Co(II), can also promote oxidative ring-opening in the presence of an oxidizing agent. nih.gov

Reductive cleavage of the cyclopropane ring can be achieved using reducing agents like zinc metal in ethanol, particularly in systems activated by a ketone group. rsc.org Metal-ammonia solutions, such as lithium in liquid ammonia, are also effective for the reductive ring-opening of acetylcyclopropanes, where both electronic and steric factors influence the direction of cleavage. core.ac.uk

Reactions at the Ether Linkage (C-O Cleavage, Transetherification)

The ether linkage in this compound presents another site for chemical transformation, primarily through C-O bond cleavage.

The cleavage of C-O bonds in ethers typically requires harsh conditions, such as high temperatures and the use of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). unacademy.com For alkyl aryl ethers, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is significantly stronger and more stable. unacademy.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. wikipedia.org

In recent years, transition metal-catalyzed methods have emerged as powerful alternatives for C-O bond activation under milder conditions. nih.govrecercat.catresearchgate.net Catalytic systems based on nickel, rhodium, or iron can facilitate the cleavage of the more robust C(aryl)-O bond, enabling cross-coupling reactions where the ether acts as an electrophilic partner. recercat.catresearchgate.netnih.gov

Reactions on the Aromatic Ring of this compound

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating substituents. uci.edu The general mechanism for EAS involves an initial attack by a strong electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Both the cyclopropoxy group (-O-c-Pr) and the methyl group (-CH₃) are activating substituents that direct incoming electrophiles to the ortho and para positions. uci.edu

Cyclopropoxy Group: As an alkoxy group, it is a strong activator through its electron-donating resonance effect (+M) and a weak deactivator through its inductive effect (-I). The resonance effect dominates, making it a strong ortho, para-director.

Methyl Group: It is a weak activator through hyperconjugation and a weak electron-donating inductive effect (+I), also directing incoming electrophiles to the ortho and para positions.

In this compound, the directing effects of these two groups are combined. The available positions for substitution are C3, C4, C5, and C6.

Position 4: This position is para to the methyl group and meta to the stronger activating cyclopropoxy group.

Position 6: This position is ortho to the strongly activating cyclopropoxy group and meta to the methyl group.

Position 5: This position is para to the cyclopropoxy group and meta to the methyl group.

Position 3: This position is ortho to both groups and is highly sterically hindered.

Substitution is expected to be directed primarily to the positions that are ortho or para to the more powerful activating group, the cyclopropoxy group. Therefore, positions 5 and 6 are electronically favored. However, steric hindrance from the adjacent methyl group at position 2 may disfavor attack at position 3. Attack at position 6 is also subject to some steric hindrance. Position 4 is sterically accessible and activated by the methyl group. Consequently, a mixture of products is likely, with substitution at positions 4, 5, and 6 being the most probable outcomes. The precise ratio would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid like AlCl₃). lumenlearning.comlibretexts.orgmasterorganicchemistry.com

| Position | Relation to Cyclopropoxy (-OcPr) | Relation to Methyl (-CH₃) | Electronic Activation | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| 3 | ortho | ortho | High | Very High | Unlikely |

| 4 | meta | para | Moderate | Low | Likely |

| 5 | para | meta | High | Low | Likely |

| 6 | ortho | meta | High | Moderate | Likely |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic class of reactions for benzene and its derivatives. libretexts.orgmasterorganicchemistry.com The outcome of such reactions on a substituted benzene ring is largely determined by the electronic properties of the substituents already present. In this compound, both the cyclopropoxy and the methyl groups are activating, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to specific positions. uci.edu

The cyclopropoxy group, like other alkoxy groups, is a strong activating group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. This resonance effect far outweighs its inductive electron-withdrawing effect. The methyl group is a weaker activating group, operating through hyperconjugation and weak inductive electron donation, also directing incoming electrophiles to its ortho and para positions.

In this compound, these directing effects are superimposed:

Cyclopropoxy group (at C1): Directs to positions 2 (blocked), 4, and 6.

Methyl group (at C2): Directs to positions 1 (blocked), 3, and 5.

The powerful activating and directing effect of the cyclopropoxy group is expected to dominate. Therefore, substitution is most likely to occur at positions 4 and 6. However, position 6 is sterically hindered by the adjacent methyl group. Consequently, the major product in most EAS reactions is predicted to be substitution at the C4 position, which is para to the strongly directing cyclopropoxy group. Substitution at C5 and C6 may occur as minor products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directed by | Electronic Effect | Steric Hindrance | Predicted Outcome |

| 3 | Methyl (ortho) | Moderately Activated | High | Very Minor Product |

| 4 | Cyclopropoxy (para) | Strongly Activated | Low | Major Product |

| 5 | Methyl (para) | Moderately Activated | Low | Minor Product |

| 6 | Cyclopropoxy (ortho) | Strongly Activated | High | Minor Product |

Halogenation Studies

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). libretexts.org This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and generate a potent electrophile. lumenlearning.com

For this compound, bromination with Br₂/FeBr₃ would be expected to yield primarily 4-bromo-1-cyclopropoxy-2-methylbenzene.

Reaction Scheme: Bromination

Reactant: this compound

Reagents: Br₂, FeBr₃

Predicted Major Product: 4-Bromo-1-cyclopropoxy-2-methylbenzene

Predicted Minor Products: 5-Bromo-1-cyclopropoxy-2-methylbenzene, 6-Bromo-1-cyclopropoxy-2-methylbenzene

Nitration and Sulfonation Investigations

Nitration, the introduction of a nitro group (-NO₂), is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comlibretexts.orgyoutube.com Given the activating nature of the substituents, the reaction with this compound would proceed readily, likely yielding 1-cyclopropoxy-2-methyl-4-nitrobenzene (B14805868) as the main product.

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). libretexts.org This reaction is reversible. libretexts.orglibretexts.org The electrophile is SO₃. The predicted major product is 4-cyclopropoxy-3-methylbenzenesulfonic acid.

Table 2: Reagents for Nitration and Sulfonation

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

Friedel-Crafts Reactions

Friedel-Crafts reactions form new carbon-carbon bonds on the aromatic ring. libretexts.orgmt.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). libretexts.org While feasible, alkylations are prone to issues like carbocation rearrangements and polyalkylation, as the newly added alkyl group further activates the ring. libretexts.org Alkylation of this compound with a reagent like CH₃Cl/AlCl₃ would likely result in a mixture of products, with the new methyl group predominantly at the 4-position.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgchemguide.co.uk Acylation is generally preferred over alkylation for synthetic purposes because the resulting acyl group is deactivating, which prevents polyacylation. The ketone product can then be reduced to an alkyl group if desired. Acylation of this compound with ethanoyl chloride (CH₃COCl/AlCl₃) is expected to produce 1-(4-cyclopropoxy-3-methylphenyl)ethan-1-one as the major isomer due to the strong directing effect of the cyclopropoxy group and significant steric hindrance at the alternative positions. libretexts.orgchemguide.co.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgyoutube.com This reaction mechanism is fundamentally different from EAS and has stringent requirements. Crucially, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (typically a halide). libretexts.orglibretexts.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

This compound possesses two electron-donating groups (cyclopropoxy and methyl) and lacks a suitable leaving group. The electron-rich nature of the benzene ring would repel incoming nucleophiles, and the absence of a leaving group prevents the substitution from completing. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions.

Reactivity of the Benzylic Methyl Group

The carbon atom of the methyl group attached to the benzene ring is a benzylic position. This position exhibits unique reactivity because intermediates (radicals, cations, or anions) at this site are stabilized by resonance with the aromatic ring. chemistrysteps.comchemistry.coachlibretexts.org

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). chemistrysteps.com This reaction requires the benzylic carbon to have at least one hydrogen atom. chemistrysteps.comchemistry.coach Treatment of this compound with hot, concentrated KMnO₄ followed by an acidic workup would selectively oxidize the methyl group to yield 2-cyclopropoxybenzoic acid.

Benzylic Halogenation: Free radical halogenation can occur selectively at the benzylic position under conditions that favor radical formation, such as the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator (like peroxide). libretexts.org This method avoids electrophilic substitution on the ring itself. Reaction of this compound with NBS would produce 1-(bromomethyl)-2-cyclopropoxybenzene (B1382936). This product is a valuable synthetic intermediate, as the benzylic halide can readily participate in nucleophilic substitution reactions. khanacademy.org

Table 3: Common Reactions of the Benzylic Methyl Group

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic Bromide (-CH₂Br) |

Free Radical Halogenation at the Benzylic Position

The benzylic C-H bonds of the methyl group in this compound are weaker than typical alkyl C-H bonds, making them susceptible to homolytic cleavage and subsequent free radical reactions. pearson.comlibretexts.org Free radical halogenation, particularly bromination, occurs selectively at this benzylic position.

This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as ultraviolet (UV) light or a chemical initiator like benzoyl peroxide (BPO). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a free radical chain mechanism. The initiator promotes the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group. This creates a resonance-stabilized benzylic radical. youtube.com This stabilized intermediate then reacts with a molecule of NBS or Br2 (present in equilibrium with NBS) to form the halogenated product, 1-(bromomethyl)-2-cyclopropoxybenzene, and a new succinimidyl radical to propagate the chain. khanacademy.org The existence of 1-(bromomethyl)-2-cyclopropoxybenzene is confirmed in chemical databases, indicating the viability of this synthetic route. uni.lubldpharm.com

Table 1: Free Radical Halogenation of this compound This table presents a representative reaction scheme for the benzylic halogenation of this compound based on established chemical principles.

| Reactant | Reagent | Conditions | Product |

| This compound | N-Bromosuccinimide (NBS) | Solvent (e.g., CCl4), Radical Initiator (e.g., UV light, BPO) | 1-(Bromomethyl)-2-cyclopropoxybenzene |

Benzylic Oxidation Reactions

The activated benzylic position of this compound is also prone to oxidation. The course of the oxidation—whether it yields an aldehyde, a ketone, or a carboxylic acid—depends on the strength and nature of the oxidizing agent employed. libretexts.orgmasterorganicchemistry.com

Vigorous oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in an acidic medium. chemistrysteps.com Under these conditions, the benzylic methyl group is fully oxidized to a carboxyl group, yielding 2-cyclopropoxybenzoic acid. This reaction requires the presence of at least one benzylic hydrogen. libretexts.org The rest of the alkyl chain, if it were longer, would be cleaved off, leaving only the carboxylic acid attached to the ring.

More controlled oxidation to the aldehyde level (forming 2-cyclopropoxybenzaldehyde) is also a potential pathway, though it often requires milder and more selective reagents to prevent over-oxidation to the carboxylic acid. Modern synthetic methods utilize catalytic systems, such as those involving transition metals or organocatalysts like N-hydroxyimides, often with molecular oxygen or peroxides as the ultimate oxidant, to achieve higher selectivity for the aldehyde or ketone product from a benzylic methylene (B1212753) or methyl group. nih.govbeilstein-journals.orgorganic-chemistry.org

Table 2: Benzylic Oxidation Pathways for this compound This table outlines potential products from the benzylic oxidation of this compound under different reaction conditions.

| Starting Material | Oxidation Type | Typical Reagents | Product |

| This compound | Strong Oxidation | KMnO4, H+ or Na2Cr2O7, H2SO4 | 2-cyclopropoxybenzoic acid |

| This compound | Controlled Oxidation | Mild/Selective Oxidants (e.g., Catalytic systems) | 2-cyclopropoxybenzaldehyde |

Mechanistic Investigations of Reactions Involving 1 Cyclopropoxy 2 Methylbenzene

Elucidation of Reaction Mechanisms for Cyclopropoxy Group Transformations

The cyclopropoxy group, characterized by a highly strained three-membered ring, is prone to transformations that relieve this strain, primarily through ring-opening reactions. nih.gov The mechanistic pathways for these transformations are diverse and heavily influenced by the reaction conditions and reagents employed.

The significant ring strain within the cyclopropane (B1198618) skeleton makes it susceptible to ring-opening under various conditions. nih.gov The transformation of the cyclopropoxy group in 1-Cyclopropoxy-2-methylbenzene can proceed through several detailed pathways, most notably radical and cationic routes.

Radical Pathway: This pathway is often initiated by a radical species that adds to the cyclopropane ring. This addition forms a cyclopropyl-substituted carbon radical, which can rapidly undergo homolytic cleavage of one of the ring's C-C bonds. This ring-opening process results in the formation of a more stable, linear alkyl radical, which can then participate in further reactions, such as intramolecular cyclization with the adjacent benzene (B151609) ring. nih.gov

Cationic Pathway: In the presence of Lewis or Brønsted acids, the cyclopropane ring can be activated towards ring-opening. For this compound, the reaction can be initiated by the coordination of a Lewis acid to the oxygen atom of the cyclopropoxy group. This coordination polarizes the C-O bond and facilitates the cleavage of the cyclopropane ring to form a carbocationic intermediate. researchgate.netscispace.com This process is analogous to the activation of donor-acceptor cyclopropanes, where the cyclopropoxy group acts as the electron donor. researchgate.net The resulting carbocation can then be trapped by a nucleophile or undergo rearrangement.

The transformations of the cyclopropoxy group are governed by the formation of specific reactive intermediates.

Radical Cations: Under oxidative conditions, particularly in photoredox catalysis, this compound can undergo a single-electron transfer to form a radical cation. This intermediate is highly reactive and can trigger the ring-opening of the cyclopropyl (B3062369) group to yield a distonic radical cation, where the charge and radical centers are separated. This species is a key intermediate in certain photocatalytic cyclization and annulation reactions. nih.gov

Carbocations: Carbocations are central intermediates in acid-catalyzed ring-opening reactions. msu.eduresearchgate.net The activation of the cyclopropoxy group by a Lewis acid or protonation leads to the formation of a stabilized carbocation. This intermediate is stabilized by the delocalization of the positive charge. The polarization of donor-acceptor cyclopropanes can create what is effectively a 1,3-zwitterionic intermediate upon activation, which is a form of carbocation. researchgate.net These carbocationic species are electrophilic and readily react with available nucleophiles to complete the transformation.

Mechanistic Studies of Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound follows a well-established two-step mechanism. msu.edumasterorganicchemistry.com

Formation of the Sigma Complex: In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). msu.edumasterorganicchemistry.com This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Restoration of Aromaticity: In the second, fast step, a base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

The regioselectivity of the substitution is dictated by the combined electronic effects of the existing cyclopropoxy and methyl substituents. Both groups are classified as activating, ortho-, para-directors, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgyoutube.com

| Substituent Group | Electronic Effect | Directing Influence |

| -CH₃ (Methyl) | Activating (+I effect) | Ortho, Para |

| -O-c-Pr (Cyclopropoxy) | Strongly Activating (+M > -I effect) | Ortho, Para |

The interplay of these directing effects on the this compound ring leads to a specific substitution pattern. The positions are numbered starting from the carbon bearing the cyclopropoxy group.

| Position on Ring | Activating Influence From | Predicted Reactivity | Steric Hindrance |

| 3 | Ortho to -CH₃ | Moderately Activated | Low |

| 4 | Para to -CH₃ | Strongly Activated | Low |

| 5 | Meta to both groups | Least Activated | Low |

| 6 | Ortho to -O-c-Pr | Very Strongly Activated | Moderate (from -CH₃) |

Based on this analysis, electrophilic attack is most favored at the 4- and 6-positions due to the strong activating and directing influence of both the methyl and, particularly, the cyclopropoxy groups.

Catalytic Reaction Mechanisms

Catalysts play a crucial role in mediating the reactions of this compound, enabling transformations under milder conditions and with greater selectivity.

Transition metals are versatile catalysts for a variety of organic transformations. mdpi.com

| Catalyst | Plausible Mechanistic Role |

| Palladium | Palladium catalysts are renowned for mediating cross-coupling and Heck-type reactions. mdpi.comresearchgate.net In reactions involving this compound, palladium could catalyze C-H activation/functionalization on the aromatic ring or potentially insert into a C-C bond of the strained cyclopropane ring to initiate ring-opening. |

| Iridium | Iridium complexes are highly effective as photoredox catalysts. nih.gov Upon irradiation, an iridium catalyst can enter an excited state and facilitate a single-electron transfer from the substrate, generating a radical cation intermediate that leads to cyclopropane ring-opening. |

| Gold | Gold catalysts often act as soft, carbophilic Lewis acids. A gold catalyst could coordinate to the cyclopropane ring of this compound, activating it toward nucleophilic attack and subsequent ring-opening to form various functionalized products. |

Photocatalysis offers a powerful method for activating this compound by using light energy to generate highly reactive intermediates. nih.gov

The most relevant pathway involves photoredox catalysis, often employing an iridium-based catalyst. The mechanism proceeds as follows:

Catalyst Excitation: The iridium photocatalyst absorbs a photon, promoting it to a long-lived, electronically excited state.

Single-Electron Transfer (SET): The excited catalyst acts as a potent oxidant, accepting a single electron from the this compound substrate. This oxidative quenching process generates a radical cation of the substrate. nih.gov

Ring-Opening: The resulting radical cation is unstable and undergoes rapid C-C bond fragmentation of the strained cyclopropane ring. This step forms a new radical intermediate. nih.gov

Product Formation: The newly formed radical can engage in a variety of subsequent reactions, such as cyclization or reaction with other species in the medium, to yield the final product.

This photocatalytic pathway provides a mechanism to access the reactive potential of the cyclopropoxy group under mild conditions, driven by visible light.

Kinetic and Thermodynamic Profiling of Key Reaction Steps

Therefore, a quantitative analysis of the reaction mechanisms, including the identification of rate-determining steps and the stability of intermediates, is not possible at this time. Further dedicated experimental studies would be required to establish a comprehensive kinetic and thermodynamic profile for reactions involving this compound.

Theoretical and Computational Chemistry Studies of 1 Cyclopropoxy 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules. Methodologies such as Density Functional Theory (DFT), analysis of molecular orbitals, and Natural Bond Orbital (NBO) analysis are standard tools for these investigations.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing the geometry of molecules and mapping their potential energy surfaces. researchgate.net For a molecule like 1-cyclopropoxy-2-methylbenzene, DFT calculations would provide the most stable three-dimensional arrangement of its atoms and explore the energy changes associated with different conformations. However, specific studies applying DFT to determine the optimized geometry and energy landscape of this compound have not been identified in the surveyed literature.

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability. irjweb.comchalcogen.ro Analysis of the charge distribution can identify electrophilic and nucleophilic sites within the molecule. researchgate.netresearchgate.net While the principles of HOMO-LUMO analysis and charge distribution are well-established, stackexchange.com specific calculations and visualizations for this compound are not available in published research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, and conjugative and hyperconjugative interactions within a molecule. researchgate.netnih.gov It provides a detailed picture of the bonding and electronic delocalization. For this compound, NBO analysis could elucidate the interactions between the cyclopropoxy group, the methyl group, and the benzene (B151609) ring. Despite the utility of this method, nih.gov no specific NBO analysis for this compound has been found in the scientific literature.

Simulation of Reaction Pathways and Transition States

Computational chemistry can also be used to simulate chemical reactions, helping to predict their outcomes and understand their mechanisms.

Computational Modeling of Regioselectivity and Stereoselectivity

For reactions where multiple products can be formed, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the product's atoms). rsc.org This is particularly relevant for reactions on the substituted benzene ring of this compound. However, there are no available computational studies that model the regioselectivity or stereoselectivity of reactions for this specific molecule.

Conformational Analysis and Intermolecular Interactions

Due to a lack of direct theoretical and computational studies specifically focused on this compound, this section will draw upon established principles of conformational analysis and intermolecular interactions in analogous aryl ethers and substituted benzene systems to infer the likely structural and interactive properties of the target molecule.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C(aryl)-O bond and the C-O-C(cyclopropyl) bond angle, as well as the orientation of the methyl group. The interplay between the cyclopropoxy and methyl substituents on the benzene ring governs the molecule's preferred three-dimensional arrangement.

Furthermore, the methoxy (B1213986) group in analogous aryl ethers often exhibits a preference for a planar conformation where the C(aryl)-O-C bond lies in the plane of the benzene ring. This preference is a result of the favorable overlap between the oxygen lone pair p-orbitals and the aromatic π-system, leading to resonance stabilization. However, in this compound, the bulky cyclopropyl (B3062369) group and the adjacent methyl group may force the C-O-C(cyclopropyl) bond out of the plane to alleviate steric strain. The final geometry will be a balance between these electronic and steric effects.

To illustrate the potential conformations, a simplified representation of the key dihedral angle is the C(2)-C(1)-O-C(cyclopropyl) angle. Different values of this angle would correspond to different rotational isomers (rotamers). Computational studies on similar ortho-substituted aryl ethers would be necessary to determine the precise energy landscape and the most stable conformers.

Table 1: Postulated Conformational Data for this compound

| Parameter | Postulated Value/Range | Rationale |

| C(2)-C(1)-O-C(cyclopropyl) Dihedral Angle | Non-planar | Steric repulsion between the cyclopropyl and methyl groups is expected to prevent a fully planar arrangement. |

| Most Stable Conformer | Anti-periplanar or gauche | An anti-periplanar arrangement would place the bulky cyclopropyl group furthest from the methyl group, minimizing steric clash. A gauche conformation might also be a stable local minimum. |

| Rotational Barrier (C(aryl)-O) | Moderate | The barrier to rotation around the C(aryl)-O bond is expected to be higher than in unsubstituted anisole (B1667542) due to the steric influence of the ortho-methyl group, but likely surmountable at room temperature. |

Note: The data in this table are hypothetical and based on principles of conformational analysis of similar molecules. Specific values would require dedicated computational studies.

Intermolecular Interactions

The intermolecular interactions of this compound are dictated by its molecular structure, which includes a polar ether linkage, a nonpolar aromatic ring, and aliphatic hydrocarbon moieties.

The primary intermolecular forces at play are expected to be:

Van der Waals Forces: These are the dominant interactions and arise from temporary fluctuations in electron density. The large surface area of the molecule, including the benzene ring, methyl group, and cyclopropyl ring, will contribute significantly to London dispersion forces.

π-Stacking Interactions: The electron-rich benzene ring can participate in π-stacking interactions with other aromatic rings. These interactions, where the planes of the rings are parallel, contribute to the cohesive forces in the condensed phases. The substitution pattern may influence the geometry of these interactions (e.g., parallel-displaced or T-shaped).

Due to the absence of strong hydrogen bond donors or acceptors, hydrogen bonding is not expected to be a significant intermolecular force for pure this compound.

Table 2: Summary of Postulated Intermolecular Interactions for this compound

| Interaction Type | Description | Expected Significance |

| London Dispersion Forces | Arise from temporary induced dipoles across the molecule. | High |

| Dipole-Dipole Interactions | Result from the permanent dipole moment of the ether group. | Moderate |

| π-π Stacking | Attraction between the aromatic rings of neighboring molecules. | Moderate |

| C-H···π Interactions | Weak hydrogen bonding between C-H bonds and the aromatic π-system. | Low to Moderate |

Note: The significance levels in this table are qualitative and based on the analysis of the molecular structure. Quantitative assessment would require experimental or computational data.

Regioselectivity and Stereoselectivity in Reactions of 1 Cyclopropoxy 2 Methylbenzene

Control of Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on a disubstituted benzene (B151609) ring like 1-Cyclopropoxy-2-methylbenzene is a competitive process where the existing substituents direct the position of the incoming electrophile. The interplay between the activating and directing effects of the cyclopropoxy and methyl groups is paramount in determining the product distribution.

Directing Effects of the Cyclopropoxy and Methyl Groups

In electrophilic aromatic substitution, the outcome is largely dictated by the nature of the substituents already on the benzene ring. Both the cyclopropoxy and methyl groups are classified as activating groups, meaning they increase the rate of reaction compared to benzene itself. libretexts.org However, they do so through different mechanisms and to different extents, which determines the ultimate regiochemical outcome.

Cyclopropoxy Group: As an alkoxy group, the cyclopropoxy substituent is a strong activating group. youtube.com Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This donation significantly stabilizes the cationic intermediate (the arenium ion) formed during the substitution process, particularly when the electrophile attacks the ortho and para positions. libretexts.org This resonance stabilization makes the cyclopropoxy group a powerful ortho, para-director.

Methyl Group: The methyl group is a weakly activating group that directs substitution to the ortho and para positions through an inductive effect and hyperconjugation. libretexts.orgyoutube.com

When both groups are present on the ring, the more powerful activating group generally controls the position of further substitution. youtube.comjove.com In this compound, the cyclopropoxy group's resonance effect is significantly stronger than the methyl group's inductive and hyperconjugative effects. Therefore, the cyclopropoxy group is the dominant directing group.

The available positions for substitution are C3, C4, C5, and C6.

The cyclopropoxy group at C1 directs to positions C2 (blocked), C4 (para), and C6 (ortho).

The methyl group at C2 directs to positions C1 (blocked), C3 (ortho), and C5 (meta to the cyclopropoxy group).

Given the superior directing power of the cyclopropoxy group, substitution is expected to occur primarily at the C4 and C6 positions. Steric hindrance from the adjacent methyl group can disfavor attack at the C6 position, often leading to a preference for substitution at the less hindered C4 (para) position. masterorganicchemistry.comyoutube.com

Influence of Reagent and Reaction Conditions on Regiochemical Outcomes

While the intrinsic directing effects of the substituents provide a primary prediction of regioselectivity, the specific reagents and reaction conditions can fine-tune the product distribution. numberanalytics.com Factors such as the nature of the electrophile, the type of catalyst used, solvent polarity, and temperature can alter the ratio of ortho to para substitution. mt.comnih.gov

For instance, in Friedel-Crafts alkylation, a classic EAS reaction, the choice of Lewis acid catalyst can impact selectivity. numberanalytics.commasterorganicchemistry.com Similarly, the size of the electrophile plays a critical role; bulkier electrophiles will preferentially attack the sterically more accessible para position (C4) over the more hindered ortho position (C6). jove.comyoutube.com

| Condition/Reagent | Expected Influence on Regioselectivity | Primary Product | Rationale |

| Bulky Electrophile | Increased para-substitution | 4-substituted product | Steric hindrance at the C6 position, which is ortho to both the cyclopropoxy and methyl groups, makes the C4 position more accessible. masterorganicchemistry.com |

| Small Electrophile | Increased proportion of ortho-substitution | Mixture, with 4-substituted product likely major | Reduced steric sensitivity allows for more competition between the electronically favored ortho and para positions. |

| Low Temperature | Favors kinetically controlled product | 4-substituted product | The transition state leading to the para product is often lower in energy due to reduced steric clash. |

| High Temperature | May lead to thermodynamic product mixture | Mixture of 4- and 6-substituted products | Sufficient energy may overcome the activation barrier for the more sterically hindered position, leading to a product ratio that reflects isomer stability. |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution.

Stereoselective Transformations of the Cyclopropane (B1198618) Ring

Beyond the reactions on the aromatic nucleus, the cyclopropane ring itself can undergo stereoselective transformations. This is particularly relevant in the synthesis of complex, chiral molecules where precise control of stereochemistry is essential.

Diastereoselective Cyclopropanation of Precursors

The synthesis of substituted cyclopropoxybenzenes can be achieved through the cyclopropanation of a precursor molecule, such as a vinyl ether. When the precursor alkene or the cyclopropanating agent contains stereocenters, the reaction can proceed with diastereoselectivity. Modern synthetic methods, such as those employing sulfur ylides or metal carbenoids, allow for high levels of diastereocontrol in the formation of cyclopropanes. organic-chemistry.orgnih.govrsc.org

For example, the reaction of a vinyl ether derived from 2-methylphenol with a substituted carbene could lead to the formation of a diastereomeric mixture of cyclopropyl (B3062369) ethers. The choice of catalyst and reaction conditions is crucial for controlling the diastereomeric ratio (d.r.). Research has shown that high diastereoselectivity can be achieved in cyclopropanation reactions, furnishing products with specific relative stereochemistry. nih.gov

Enantioselective Approaches to Chiral Cyclopropoxy-Substituted Benzene Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of enantioselective synthetic methods. acs.org Creating chiral cyclopropoxy-substituted benzene derivatives can be achieved by using chiral catalysts or auxiliaries during the cyclopropanation step. rsc.org

Catalytic asymmetric cyclopropanation is a powerful strategy. rsc.org For instance, transition metal complexes with chiral ligands, such as those based on copper or rhodium, can catalyze the reaction of an alkene with a diazo compound to produce cyclopropanes with high enantiomeric excess (e.e.). acs.orgacs.org These methods provide access to valuable chiral building blocks that can be incorporated into more complex target molecules.

| Approach | Description | Key Feature |

| Chiral Catalysis | A chiral metal catalyst (e.g., based on Rh, Cu) is used to mediate the cyclopropanation of a precursor alkene. | The catalyst creates a chiral environment, influencing the facial selectivity of the carbene addition to the double bond, resulting in an enantiomerically enriched product. acs.orgacs.org |

| Chiral Auxiliary | A chiral auxiliary is temporarily attached to the precursor molecule, directing the stereochemical outcome of the cyclopropanation reaction. The auxiliary is removed in a subsequent step. | The stereocenter(s) on the auxiliary sterically blocks one face of the alkene, leading to a diastereoselective reaction that, after removal of the auxiliary, yields an enantiomerically enriched product. |

| Chiral Reagents | A stoichiometric amount of a chiral cyclopropanating agent is used. | The inherent chirality of the reagent is transferred to the product during the reaction. |

Mechanistic Models for Predicting Selectivity in Complex Systems

To rationalize and predict the regioselectivity and stereoselectivity in complex reactions, chemists increasingly rely on computational mechanistic models. rsc.org These tools are invaluable for understanding the subtle electronic and steric effects that govern reaction outcomes.

For electrophilic aromatic substitution on this compound, Density Functional Theory (DFT) is a powerful tool. rsc.org By calculating the energies of the possible transition states (leading to substitution at C3, C4, C5, or C6), researchers can predict the most likely products. These calculations can quantify the stabilizing effect of the cyclopropoxy group's electron donation and the steric penalty of attacking near the methyl group. Models like RegioML, which use machine learning trained on vast reaction datasets, are also emerging as rapid predictive tools. researchgate.net

In the realm of stereoselective cyclopropanation, computational models can help explain the origins of diastereoselectivity and enantioselectivity. By modeling the transition state structures of the catalyst-substrate complex, it is possible to identify the key non-covalent interactions that favor the formation of one stereoisomer over another. rsc.org These insights are critical for the rational design of new, more selective catalysts and reaction conditions.

Advanced Spectroscopic Characterization Techniques for 1 Cyclopropoxy 2 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including 1-Cyclopropoxy-2-methylbenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 6.7 and 7.2 ppm, with their splitting patterns dictated by the substitution pattern. The methyl group protons attached to the benzene ring would give rise to a singlet peak further upfield, likely in the range of 2.1-2.3 ppm. The methine proton of the cyclopropoxy group is anticipated to resonate at approximately 3.5-4.0 ppm, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl (B3062369) ring are diastereotopic and would present as complex multiplets in the upfield region, typically between 0.5 and 1.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. libretexts.org The carbon atoms of the benzene ring would resonate in the aromatic region (around 110-160 ppm). The carbon atom bearing the cyclopropoxy group (C1) and the carbon with the methyl group (C2) would have distinct chemical shifts influenced by their substituents. The methyl carbon would appear at a characteristic upfield position (around 15-20 ppm). The methine carbon of the cyclopropoxy group is expected around 50-60 ppm, while the methylene carbons of the cyclopropyl ring would be found at a very upfield position, typically between 5 and 15 ppm. libretexts.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.7 - 7.2 (m) | 110 - 160 |

| Methyl Protons (-CH₃) | 2.1 - 2.3 (s) | 15 - 20 |

| Cyclopropoxy Methine Proton (-OCH) | 3.5 - 4.0 (m) | 50 - 60 |

| Cyclopropyl Methylene Protons (-CH₂) | 0.5 - 1.0 (m) | 5 - 15 |

Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. s = singlet, m = multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a combination of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on adjacent carbons, and crucially, between the cyclopropoxy methine proton and the cyclopropyl methylene protons. sdsu.edu This helps to confirm the connectivity within the cyclopropyl ring and its attachment to the oxygen atom.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the preferred conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the methyl group protons and the protons of the cyclopropoxy group, providing insights into the rotational orientation of the cyclopropoxy moiety relative to the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are highly effective for identifying functional groups and probing the conformational landscape of molecules.

Identification of Functional Groups and Bond Vibrations

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹.

C-O-C Stretching: The most characteristic feature for the ether linkage is the strong asymmetric C-O-C stretching vibration, which is expected to appear in the range of 1200-1250 cm⁻¹ for an aryl alkyl ether. A weaker symmetric C-O-C stretching band might be observed around 1040 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring deformation and C-H bending modes that would appear in the fingerprint region of the spectrum.

Conformational Analysis via Vibrational Signatures

The rotational freedom around the C(aryl)-O bond and the O-C(cyclopropyl) bond can lead to the existence of different conformers for this compound. These conformers may have distinct vibrational signatures. By analyzing the IR and Raman spectra, potentially with the aid of computational chemistry to predict the vibrational frequencies of different conformers, it is possible to gain insights into the preferred spatial arrangement of the molecule in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₂O), high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular formula by measuring the exact mass of the molecular ion (M⁺˙).

The electron ionization (EI) mass spectrum would display a series of fragment ions that are characteristic of the molecule's structure. The fragmentation of aromatic ethers often follows predictable pathways. miamioh.edu For this compound, some of the expected key fragmentation steps include:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule after losing one electron. For C₁₀H₁₂O, the nominal mass would be 148 amu. Aromatic ethers generally show a prominent molecular ion peak due to the stability of the aromatic ring.

Loss of the Cyclopropyl Group: Cleavage of the O-C(cyclopropyl) bond could lead to the formation of a [M - C₃H₅]⁺ ion, which would be an o-cresol (B1677501) radical cation with an m/z of 107.

Loss of Propene: A common rearrangement pathway for cyclopropyl ethers involves the loss of a neutral propene molecule (C₃H₆), leading to the formation of a radical cation of o-cresol at m/z 108.

Formation of the Tropylium (B1234903) Ion: A characteristic fragmentation for toluene (B28343) derivatives is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, which could arise from the cleavage of the ether bond and subsequent rearrangement. docbrown.info

Other Aromatic Fragments: Further fragmentation of the aromatic ring could lead to smaller ions, such as the phenyl cation ([C₆H₅]⁺) at m/z 77.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in its UV-Vis spectrum are primarily π → π* transitions associated with the aromatic system. The presence of the cyclopropoxy and methyl substituents on the benzene ring influences the energy of these transitions and, consequently, the absorption maxima (λmax).

The methyl group is an auxochrome that causes a slight red shift. The cyclopropoxy group, being an ether linkage, also acts as an auxochrome due to the lone pair of electrons on the oxygen atom, which can interact with the π-system of the benzene ring. This interaction, known as conjugation, delocalizes the π-electrons and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Based on these principles, the expected UV-Vis absorption spectrum of this compound would show a primary absorption band shifted to a wavelength slightly longer than that of toluene (o-methylbenzene), which absorbs around 262 nm. The presence of the cyclopropoxy group is anticipated to cause a further bathochromic shift.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Compound | Predicted λmax (nm) | Transition Type | Solvent |

| This compound | ~ 270 - 280 | π → π* | Non-polar (e.g., Hexane) |

Detailed Research Findings:

Although direct experimental research on the UV-Vis spectrum of this compound is scarce, studies on analogous aromatic ethers provide valuable insights. For instance, research on anisole (B1667542) (methoxybenzene) and its derivatives demonstrates the influence of the alkoxy group on the benzene chromophore. The lone pairs on the oxygen atom in the cyclopropoxy group are expected to interact with the aromatic ring in a similar fashion, leading to a perturbation of the π-system and a shift in the absorption bands. The ortho-positioning of the methyl group relative to the cyclopropoxy group may also introduce steric effects that could influence the planarity of the molecule and, consequently, the extent of conjugation and the resulting UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

For X-ray crystallography to be applicable, the compound of interest, in this case, this compound, must be obtained in a crystalline form. A crystalline solid is characterized by a highly ordered, repeating arrangement of molecules in a crystal lattice. The physical state of this compound at room temperature (liquid or solid) and its ability to form high-quality single crystals are critical prerequisites for this analysis.

Currently, there is no published X-ray crystal structure for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. This suggests that either the compound has not yet been crystallized and structurally characterized by this method, or it exists as a liquid at temperatures where crystallization is challenging.

Hypothetical Crystallographic Data:

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural information. The resulting data would be presented in a standardized format, as shown in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (Å3) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.08 |

| R-factor | < 0.05 |

Detailed Research Findings:

The determination of the crystal structure of this compound would allow for a detailed analysis of its molecular geometry. Key parameters of interest would include the C-O-C bond angle of the ether linkage, the dihedral angle between the plane of the benzene ring and the cyclopropyl group, and any intramolecular or intermolecular non-covalent interactions, such as C-H···π interactions. This information would be invaluable for understanding the compound's conformational preferences and how its structure influences its physical and chemical properties. The absence of an experimental crystal structure highlights an opportunity for future research to provide a more complete structural characterization of this intriguing molecule.

Derivatives and Analogues of 1 Cyclopropoxy 2 Methylbenzene

Synthesis and Exploration of Substituted 1-Cyclopropoxy-2-methylbenzene Derivatives

The synthesis of derivatives of this compound can be approached by either modifying the parent molecule or by synthesizing the derivatives from appropriately substituted precursors.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating cyclopropoxy and methyl groups. Both groups are ortho-, para-directing. Given that the positions ortho and para to the methyl group are either occupied (position 1) or sterically hindered, and the position para to the cyclopropoxy group is occupied by the methyl group, the primary sites for substitution are expected to be the positions ortho and para to the cyclopropoxy group (positions 3, 5, and 6) and ortho to the methyl group (position 3). The interplay of these directing effects will influence the regioselectivity of the reactions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the benzene ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). pitt.edu The reaction is anticipated to yield a mixture of mono-, di-, and poly-halogenated products, with the substitution pattern dictated by the combined directing effects of the existing substituents.

Alkylation: Friedel-Crafts alkylation, employing an alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl₃), can introduce further alkyl groups onto the aromatic ring. The regiochemical outcome will be similarly influenced by the directing effects of the cyclopropoxy and methyl groups.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govyoutube.com This reaction introduces a nitro group (-NO₂), a versatile functional group that can be further transformed into other functionalities, such as an amino group. The reaction conditions, particularly the temperature, would need to be carefully controlled to manage the extent of nitration. nih.govyoutube.com

A general representation of these electrophilic substitution reactions is shown below:

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Isomer(s) |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-cyclopropoxy-2-methylbenzene, 6-Bromo-1-cyclopropoxy-2-methylbenzene |

| Nitration | HNO₃, H₂SO₄ | 1-Cyclopropoxy-2-methyl-4-nitrobenzene (B14805868), 1-Cyclopropoxy-2-methyl-6-nitrobenzene |

| Alkylation (e.g., with CH₃Cl) | CH₃Cl, AlCl₃ | 1-Cyclopropoxy-2,4-dimethylbenzene, 1-Cyclopropoxy-2,6-dimethylbenzene |

Modifications to the cyclopropoxy group itself can lead to a range of structural analogues.

Ring Size Variation: The synthesis of analogues with larger cycloalkoxy rings, such as 1-cyclobutoxy-2-methylbenzene, can be envisioned through Williamson ether synthesis, reacting 2-methylphenol (o-cresol) with the corresponding cycloalkyl halide (e.g., cyclobutyl bromide) in the presence of a base. The synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) via a phase transfer catalysis system highlights a potential synthetic strategy. nih.gov

Substituents on the Cyclopropane (B1198618) Ring: Introducing substituents onto the cyclopropane ring can be achieved by using appropriately substituted cyclopropyl (B3062369) halides or by modifying a precursor. For instance, the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been achieved through Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, demonstrating a method to introduce functionalized cyclopropane rings onto a phenolic precursor. nih.gov This suggests that substituted cyclopropoxy derivatives of 2-methylbenzene could be prepared from o-cresol (B1677501) and a suitably substituted cyclopropyl electrophile.

Table 2: Potential Analogues of this compound and Their Synthetic Precursors

| Analogue Name | Key Synthetic Precursors |

| 1-Cyclobutoxy-2-methylbenzene | 2-Methylphenol, Cyclobutyl bromide |

| 1-(2-Methylcyclopropoxy)-2-methylbenzene | 2-Methylphenol, 1-bromo-2-methylcyclopropane |

| 1-(2,2-Dichlorocyclopropoxy)-2-methylbenzene | 2-Methylphenol, 1-bromo-2,2-dichlorocyclopropane |

Comparative Studies on Reactivity, Stability, and Spectroscopic Properties of Analogues

Reactivity: The reactivity of the aromatic ring towards electrophilic substitution is expected to be influenced by the electronic nature of the substituents on both the benzene ring and the cyclopropoxy moiety. For instance, electron-withdrawing groups on the benzene ring would decrease its reactivity, while additional electron-donating groups would enhance it. The stability of alkenes is related to their substitution pattern, a principle that can be extended to the stability of substituted aromatic rings. youtube.com

Stability: The stability of the cyclopropyl ring is a key factor. The inherent ring strain of the three-membered ring makes it susceptible to ring-opening reactions under certain conditions. The stability of cyclopropene (B1174273) derivatives is known to be influenced by the hybridization of the ring carbons. researchgate.net Analogues with larger cycloalkoxy rings, such as cyclobutoxy, would exhibit less ring strain and therefore greater stability under conditions that might lead to the opening of the cyclopropane ring.

Spectroscopic Properties: The spectroscopic properties (NMR, IR, MS) of these analogues would be expected to show predictable variations. In ¹H NMR, the chemical shifts of the aromatic protons would be sensitive to the electronic effects of the substituents. The protons on the cyclopropyl ring have characteristic chemical shifts in the upfield region. In the mass spectrum, fragmentation patterns could involve the loss of the cycloalkoxy group or cleavage of the cyclopropyl ring. Comparative spectroscopic data of methylbenzenes have been studied and can provide a basis for predicting the spectra of these derivatives. nih.gov

Rational Design of Novel Analogues with Tailored Reactivity or Structural Features

The rational design of novel analogues of this compound can be guided by computational modeling and an understanding of structure-activity relationships. dtic.milresearchgate.net By systematically modifying the structure and evaluating the predicted effects on properties like electronic distribution, steric profile, and reactivity, it is possible to design molecules with specific desired characteristics.

For example, the introduction of specific functional groups at defined positions on the benzene ring could be used to modulate the molecule's polarity, hydrogen bonding capacity, or its ability to coordinate to metal centers. The design and synthesis of substituted cyclopropanes as conformationally restrained dipeptide mimics illustrates how the rigid cyclopropane scaffold can be used to control molecular conformation. researchgate.net Similarly, the cyclopropoxy group in this compound can serve as a rigid linker, and modifications to this group or the aromatic ring could be used to fine-tune the spatial arrangement of functional groups for applications in areas like medicinal chemistry or materials science. The rational design of N-heterocyclic compounds via regenerative cyclization demonstrates a strategy for building complex molecular architectures from simple precursors.

Potential Applications As Chemical Intermediates and Advanced Materials Precursors

Utility in the Synthesis of Complex Organic Scaffolds

The structure of 1-Cyclopropoxy-2-methylbenzene is well-suited for the synthesis of intricate molecular architectures. The molecule possesses several reactive sites that can be addressed with a degree of selectivity.

Aromatic Ring Functionalization: The cyclopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, as is the methyl group. The steric hindrance from the ortho-methyl group and the adjacent cyclopropoxy group would likely direct incoming electrophiles to the positions para and ortho to the cyclopropoxy group (positions 4 and 6), enabling the controlled addition of further substituents to the aromatic core.

Cyclopropyl (B3062369) Ring-Opening Reactions: The three-membered cyclopropyl ring is strained and can undergo ring-opening reactions under various conditions, such as with strong acids or through transition-metal catalysis. This provides a pathway to introduce a three-carbon chain (a propyl or propenyl group, depending on the reaction) onto the aromatic ring, transforming the initial scaffold into a different class of substituted phenols or anisoles.

Ether Cleavage: The ether linkage, while generally stable, can be cleaved using strong reagents like hydrobromic or hydroiodic acid. This would unmask the phenolic hydroxyl group, converting the molecule to 2-methyl-6-cyclopropylphenol or other isomers depending on potential rearrangements, providing a key intermediate for different synthetic routes.

The combination of these reactive handles allows for a multi-step, regioselective modification of the parent molecule, making it a valuable starting point for building complex organic structures that might be pursued in pharmaceutical or natural product synthesis.

Application as Building Blocks for Specialty Chemicals (e.g., agrochemical intermediates)

The incorporation of a cyclopropyl group is a well-established strategy in the design of bioactive molecules, particularly in the agrochemical industry. This moiety is known to enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity.

Research into related compounds supports this potential. For instance, various cyclopropyl-containing amines have been investigated as pesticides, insecticides, and acaricides. nih.gov Simple analogs like cyclopropyl methyl ether have also been noted for their potential use as insecticides. chemicalbook.com The this compound structure could serve as a precursor to new agrochemicals. Through functionalization of the aromatic ring or modification of the ether linkage, it could be elaborated into novel herbicides, fungicides, or insecticides where the cyclopropoxy-toluene core acts as a key pharmacophore.

The synthesis of such specialty chemicals would likely involve using this compound as a foundational scaffold, to which other functional groups necessary for biological activity are added.

Role in the Development of New Polymer Architectures or Materials Science Components

In materials science, the rigid and well-defined structure of aromatic compounds is often exploited to create materials with specific thermal and mechanical properties. The inclusion of a this compound unit into a polymer backbone could impart unique characteristics.

The steric bulk of the ortho-methyl and cyclopropoxy groups could influence polymer chain packing, potentially leading to materials with altered glass transition temperatures, solubility, or optical properties. While the cyclopropoxy group is not as reactive as the epoxide in o-cresyl glycidyl (B131873) ether (a common reactive diluent in epoxy resins), its presence could still modify the final properties of a polymer matrix. wikipedia.org

Furthermore, the molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate (B77674) groups) on the aromatic ring. The subsequent polymerization of such a monomer would introduce the rigid, sterically defined cyclopropoxy-toluene unit as a repeating component in the polymer chain. This could be a strategy for developing new specialty polymers with high thermal stability or specific refractive indices for applications in optics or electronics. The unique structure makes it a candidate for developing new materials with specific optical or electrical properties. ontosight.ai

Future Research Directions and Emerging Trends in 1 Cyclopropoxy 2 Methylbenzene Chemistry

Development of Highly Enantioselective Synthetic Methods

While 1-Cyclopropoxy-2-methylbenzene itself is an achiral molecule, future research will likely focus on the development of highly enantioselective methods to synthesize its chiral derivatives. The creation of stereogenic centers, either on the aromatic ring, the methyl group, or the cyclopropyl (B3062369) moiety, would generate a library of new chemical entities with potential applications in materials science and medicinal chemistry.

Current research in organic synthesis provides a roadmap for these future endeavors. For instance, palladium-catalyzed enantioselective Heck-Matsuda arylations of acyclic alkenyl aryl ethers have been reported to proceed with good to excellent enantiomeric ratios (up to 97:3). researchgate.net Applying such redox-relay Heck reactions to precursors of this compound could introduce a chiral side chain on the aromatic ring. Another promising direction is the enantioselective C-H functionalization of the methyl group or the aromatic ring itself. Rhodium(I)-catalyzed asymmetric C(sp³)–H arylation has been shown to be effective for creating enantioenriched triarylmethanes, a strategy that could be adapted to functionalize the methyl group of the title compound. acs.org

Furthermore, direct asymmetric modification of the cyclopropane (B1198618) ring is a viable strategy. Chiral-at-metal Rh(III) complexes have been successfully used for the asymmetric synthesis of chiral cyclopropanes from sulfoxonium ylides and other precursors, achieving excellent enantio- and diastereoselectivity. organic-chemistry.orgacs.org Adapting these methods to build or modify the cyclopropoxy group in this compound could yield novel chiral structures. These strategies, combining transition-metal catalysis with chiral ligands, represent a significant frontier for creating value-added derivatives from a simple aromatic ether scaffold. researchgate.netscripps.edunih.gov

Exploration of Bio-Inspired Catalysis for Selective Transformations